8-(Chloromethyl)quinoline hydrochloride
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Overview
Description
8-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method includes the reaction of quinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions, resulting in the formation of 8-(Chloromethyl)quinoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 8-(Chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives with potential biological activities.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of quinoline, which can be further functionalized for specific applications.
Scientific Research Applications
8-(Chloromethyl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)quinoline hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The quinoline ring can intercalate with DNA, affecting transcription and replication .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs.
8-Methylquinoline: Studied for its potential as a ligand in coordination chemistry.
Uniqueness: 8-(Chloromethyl)quinoline hydrochloride is unique due to its chloromethyl group, which provides a reactive site for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
8-(chloromethyl)quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCROWKAAFCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)N=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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